molecular formula C30H29N5O2 B2606106 N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide CAS No. 921896-78-8

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide

Cat. No.: B2606106
CAS No.: 921896-78-8
M. Wt: 491.595
InChI Key: DBQMBRPDTKXUCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide is a useful research compound. Its molecular formula is C30H29N5O2 and its molecular weight is 491.595. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide is a compound of interest due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound based on diverse research findings, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C20H23N5O2C_{20}H_{23}N_{5}O_{2}, with a molecular weight of 393.47 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core substituted with a 2-methylbenzyl group and a diphenylpropanamide moiety. The detailed structural representation is crucial for understanding its biological interactions.

Kinase Inhibition

Research indicates that compounds related to this compound exhibit potent inhibitory effects on cyclin-dependent kinases (CDKs). These kinases play critical roles in cell cycle regulation and are implicated in various diseases, including cancer. The selectivity of these compounds for specific CDK isoforms enhances their therapeutic potential while minimizing side effects associated with broader kinase inhibition .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of related pyrazolo derivatives. For instance, certain derivatives have shown significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. The IC50 values for COX-2 inhibition were comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound may also possess similar anti-inflammatory activities.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural Feature Biological Activity
Pyrazolo[3,4-d]pyrimidine coreEssential for kinase inhibition
2-Methylbenzyl substituentEnhances selectivity and potency
Diphenylpropanamide moietyContributes to binding affinity

These insights into SAR are critical for the design of new analogs with improved efficacy and reduced toxicity.

Case Studies and Research Findings

  • Cancer Treatment : A study demonstrated that similar pyrazolo derivatives effectively inhibited tumor growth in xenograft models by targeting CDK activity. This positions the compound as a potential candidate for cancer therapy .
  • Inflammation Models : In vivo studies using carrageenan-induced paw edema models showed that related compounds significantly reduced inflammation markers, indicating their utility in treating inflammatory diseases .
  • Neurodegenerative Diseases : Recent investigations suggest that kinase inhibitors can play a role in neuroprotection by modulating pathways involved in neurodegeneration. Compounds similar to this compound have shown promise in this area .

Properties

IUPAC Name

N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N5O2/c1-22-10-8-9-15-25(22)20-34-21-32-29-27(30(34)37)19-33-35(29)17-16-31-28(36)18-26(23-11-4-2-5-12-23)24-13-6-3-7-14-24/h2-15,19,21,26H,16-18,20H2,1H3,(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQMBRPDTKXUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.